A Comprehensive Technical Guide to the Physicochemical Properties of Isoamyl Gallate for Pharmaceutical and Chemical Research
A Comprehensive Technical Guide to the Physicochemical Properties of Isoamyl Gallate for Pharmaceutical and Chemical Research
An In-depth Technical Guide:
Introduction
Isoamyl gallate, the ester formed from gallic acid and isoamyl alcohol, is a molecule of significant interest in the fields of food science, cosmetics, and pharmacology.[1] As a member of the gallate family, it is recognized for its potent antioxidant properties, which are foundational to its use in preserving food and in cosmetic formulations.[1][2] Beyond these applications, isoamyl gallate is being investigated for its potential as an antibiotic and therapeutic agent, demonstrating activity against various bacterial strains.[1][3]
For researchers, scientists, and drug development professionals, a thorough understanding of a compound's physicochemical properties is paramount. These characteristics—such as solubility, lipophilicity, and thermal stability—govern its behavior in both in vitro and in vivo systems, directly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.
This technical guide provides a detailed examination of the core physicochemical properties of isoamyl gallate. It is designed to serve as a practical resource, combining established data with field-proven experimental methodologies. By explaining the causality behind analytical choices, this document aims to equip researchers with the knowledge necessary to effectively utilize and investigate isoamyl gallate in their work.
Chemical Identity and Structure
Isoamyl gallate is systematically named 3-methylbutyl 3,4,5-trihydroxybenzoate.[4][5] Its structure consists of a gallic acid core, characterized by a benzene ring with three hydroxyl groups, connected via an ester linkage to an isoamyl (or isopentyl) alkyl chain.[1][6] This combination of a polar aromatic head and a nonpolar aliphatic tail gives the molecule its distinct amphiphilic character.
Figure 1: Chemical Structure of Isoamyl Gallate (3-methylbutyl 3,4,5-trihydroxybenzoate).
Table 1: Chemical Identifiers for Isoamyl Gallate
| Identifier | Value | Reference(s) |
|---|---|---|
| IUPAC Name | 3-methylbutyl 3,4,5-trihydroxybenzoate | [4][5] |
| CAS Number | 2486-02-4 | [3][4][7] |
| Molecular Formula | C₁₂H₁₆O₅ | [1][3] |
| Molecular Weight | 240.25 g/mol | [3][4] |
| Canonical SMILES | CC(C)CCOC(=O)C1=CC(=C(C(=C1)O)O)O | [3][5] |
| InChI | InChI=1S/C12H16O5/c1-7(2)3-4-17-12(16)8-5-9(13)11(15)10(14)6-8/h5-7,13-15H,3-4H2,1-2H3 | [1][5] |
| InChIKey | YBMTWYWCLVMFFD-UHFFFAOYSA-N |[1][4][5] |
Core Physicochemical Properties
The utility of isoamyl gallate in various applications is dictated by its physicochemical profile. These properties are summarized below and discussed in detail in the subsequent sections.
Table 2: Summary of Key Physicochemical Properties of Isoamyl Gallate
| Property | Value | Reference(s) |
|---|---|---|
| Physical State | White to almost white crystalline powder | [7][8] |
| Melting Point | 142 – 149 °C | [3][4][7] |
| Boiling Point | 450.9 °C (at 760 mmHg) | [2][4] |
| Density | 1.271 g/cm³ | [2][4] |
| Water Solubility | Insoluble / Limited | [1][9] |
| Organic Solvent Solubility | Soluble in ethanol and other organic solvents | [1][3][9] |
| Calculated logP (XLogP3) | 2.8 | [2][5] |
| Hydrogen Bond Donors | 3 | [4] |
| Hydrogen Bond Acceptors | 5 |[4] |
Physical State and Appearance
Isoamyl gallate presents as a white to off-white crystalline solid or powder at room temperature.[7][8] This solid-state nature is typical for a molecule of its size and polarity, with strong intermolecular forces (hydrogen bonding from the hydroxyl groups) contributing to a stable crystal lattice.
Thermal Properties
The melting point of isoamyl gallate is consistently reported in the range of 142–149 °C.[3][4][7] The observation of a melting range rather than a sharp, single-point transition is a critical indicator of purity. A broad melting range suggests the presence of impurities, which disrupt the crystal lattice and lead to melting point depression.[10] Highly pure samples are expected to exhibit a sharp melting range of approximately 0.5-1.0°C.
The boiling point is reported to be 450.9 °C at standard atmospheric pressure, reflecting the molecule's low volatility and the significant energy required to overcome intermolecular forces in the liquid state.[2][4]
Solubility Profile
The solubility of a compound is a critical factor in drug development, affecting everything from formulation to bioavailability. Isoamyl gallate's amphiphilic structure results in a nuanced solubility profile:
-
Aqueous Solubility: It is generally described as having limited solubility or being insoluble in water.[1][9] While one source notes it as water-soluble, this is likely relative and context-dependent; the presence of the five-carbon alkyl chain significantly reduces its affinity for water compared to its parent compound, gallic acid.[3]
-
Organic Solubility: The compound is soluble in polar organic solvents like ethanol and is generally soluble in other common organic solvents.[1][3][9] However, it is reported to be insoluble in less polar solvents such as ether, chloroform, and benzene.[3] This indicates that solvents capable of hydrogen bonding are most effective at solvating the molecule.
Lipophilicity (Partition Coefficient)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ADME properties.[11] It is quantified by the partition coefficient (P), typically expressed as its logarithm (logP). The most common method uses an n-octanol/water system to simulate the lipid/aqueous partitioning in the body.[11][12]
For isoamyl gallate, calculated logP (often denoted as clogP or XLogP) values are around 2.8.[2][5] This positive value indicates that isoamyl gallate is moderately lipophilic, preferentially partitioning into the organic (n-octanol) phase over the aqueous phase by a factor of over 600:1.[12] This property suggests that it may have sufficient membrane permeability to be absorbed and distributed in biological systems, a desirable characteristic for a potential drug candidate.[11]
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and structure of a compound. Data for isoamyl gallate is available across several standard techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are available and can be used to confirm the presence of the aromatic protons of the gallate ring, the three hydroxyl protons, and the distinct signals of the isoamyl group's aliphatic protons.[5][13]
-
Infrared (IR) Spectroscopy: FTIR spectra show characteristic absorption bands corresponding to its functional groups. Key peaks would include a broad O-H stretch from the phenolic hydroxyls, a strong C=O stretch from the ester carbonyl group, and C-O stretching from the ester and phenol groups.[5]
-
Mass Spectrometry (MS): GC-MS data confirms the molecular weight of isoamyl gallate. The fragmentation pattern would show characteristic losses of the isoamyl group and fragments related to the gallic acid moiety.[5]
Experimental Methodologies for Physicochemical Characterization
To ensure data is reliable and reproducible, standardized protocols must be followed. This section outlines validated, step-by-step methodologies for determining the key physicochemical properties of isoamyl gallate.
Figure 2: Standard workflow for the physicochemical characterization of a research compound like isoamyl gallate.
Determination of Melting Point (Capillary Method)
This method is the pharmacopeial standard for melting point determination.[14][15] It provides a reliable assessment of both identity and purity.
-
Principle: A small, compacted sample in a capillary tube is heated at a controlled rate. The temperatures at which melting begins (onset point) and is complete (clear point) are recorded as the melting range.[16] A pure compound will have a sharp, narrow melting range.[10]
-
Methodology:
-
Sample Preparation: Ensure the isoamyl gallate sample is completely dry and finely powdered. Gently tap the open end of a glass capillary tube into the powder to collect a small amount.[14]
-
Packing: Tap the bottom (sealed end) of the capillary on a hard surface to tightly pack the powder into a column of 2-3 mm. Proper packing is crucial for uniform heat transfer.[14]
-
Instrumentation: Place the capillary into the heating block of a digital melting point apparatus.
-
Rapid Determination (Optional): Heat the sample rapidly (10-20 °C/min) to find an approximate melting temperature. This saves time during the precise measurement.[10]
-
Precise Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating again at a slow, controlled rate (1-2 °C/min).[10]
-
Observation & Recording: Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the last solid crystal disappears (T_clear). The melting range is reported as [T_onset – T_clear].[14]
-
-
Causality & Trustworthiness: Using a slow heating rate ensures that the temperature of the heating block and the sample are in thermal equilibrium, providing an accurate reading. Reporting the full range, not a single value, creates a self-validating system; a broad range immediately flags the sample as potentially impure.[10][14]
Determination of Aqueous Solubility (Shake-Flask Method)
This equilibrium-based method is the gold standard for determining the solubility of a compound.[17]
-
Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., purified water, buffer) for an extended period to ensure equilibrium between the dissolved and undissolved states is reached. The supernatant is then filtered and its concentration is measured.[17]
-
Methodology:
-
Preparation: Add an excess amount of isoamyl gallate (e.g., 5-10 mg) to a known volume of purified water or a relevant buffer (e.g., 1-2 mL) in a glass vial. The excess solid should be clearly visible.
-
Equilibration: Seal the vial and place it on an orbital shaker or rotator at a constant, controlled temperature (e.g., 25 °C or 37 °C) for 24-48 hours. This extended time is critical to ensure the solution is truly saturated.[17]
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PVDF) to remove all solid particles.
-
Quantification: Accurately dilute the filtered supernatant with a suitable solvent. Determine the concentration of isoamyl gallate using a validated analytical method, such as UV-Vis spectrophotometry (if a chromophore is present, as it is here) or HPLC. A pre-established calibration curve is required for this step.
-
Calculation: Calculate the solubility in units such as mg/mL or µM based on the measured concentration and the dilution factor.
-
-
Causality & Trustworthiness: The key to this protocol's validity is achieving true equilibrium. Insufficient shaking time can lead to an underestimation of solubility. Using a filter to separate phases is mandatory to prevent suspended microcrystals from artificially inflating the measured concentration.[17]
Determination of Octanol-Water Partition Coefficient (LogP)
This method directly measures the lipophilicity of a compound.[18][19]
-
Principle: The compound is dissolved in a biphasic system of n-octanol and water (or buffer). After vigorous mixing and separation, the concentration of the compound in each phase is measured. The ratio of these concentrations gives the partition coefficient, P.[12]
-
Methodology:
-
Solvent Pre-saturation: Vigorously mix equal volumes of n-octanol and water (or pH 7.4 phosphate buffer) in a separatory funnel. Allow the layers to separate completely. This ensures that each solvent is saturated with the other, preventing volume changes during the experiment.[11][19]
-
Compound Addition: Prepare a stock solution of isoamyl gallate in the n-octanol phase. Add a known volume of this solution to a known volume of the aqueous phase in a glass vial. The final concentration should be within the linear range of the analytical method.
-
Partitioning: Seal the vial and shake vigorously for several hours (e.g., 2-4 hours) to facilitate partitioning between the two phases until equilibrium is reached.[11]
-
Phase Separation: Centrifuge the vial at a low speed to ensure complete separation of the two layers.
-
Sampling & Quantification: Carefully withdraw a sample from the n-octanol layer and another from the aqueous layer. Measure the concentration of isoamyl gallate in each sample ([Organic] and [Aqueous]) using a suitable method like HPLC-UV.
-
Calculation: Calculate the partition coefficient using the formula: P = [Organic] / [Aqueous]. The final value is expressed as log₁₀(P).[12][20]
-
-
Causality & Trustworthiness: Pre-saturating the solvents is a critical step that prevents artifacts from mutual dissolution during the experiment.[19] Accurate quantification in both phases is essential; using a robust analytical technique like HPLC provides the necessary sensitivity and specificity, especially for the aqueous phase where the concentration will be much lower.
Conclusion
Isoamyl gallate is a multifunctional compound defined by a distinct set of physicochemical properties. Its solid, crystalline nature and melting point in the 142-149 °C range are indicative of a stable molecule. The compound exhibits limited aqueous solubility but is soluble in polar organic solvents, a direct consequence of its amphiphilic structure. Critically for drug development professionals, its calculated logP of approximately 2.8 positions it as a moderately lipophilic molecule, suggesting a favorable balance for membrane permeation without excessive sequestration in adipose tissues.
The experimental protocols detailed herein—capillary melting point determination, shake-flask solubility, and octanol-water partitioning—represent the foundational analyses required to verify these properties. By adhering to these rigorous, self-validating methodologies, researchers can generate the reliable data needed to advance the study of isoamyl gallate, whether for optimizing its use as an antioxidant or for exploring its full potential as a novel therapeutic agent.
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- Method of synthesizing alkyl gallates.
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